Diphenyliodonium trifluoromethanesulfonate
Overview
Description
Diphenyliodonium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C13H10F3IO3S. It is known for its high electrophilicity and superior leaving group ability, making it a valuable reagent in organic synthesis. This compound is often used as an arylating agent and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodonium trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of acetonitrile, hexafluoroisopropanol, and trifluoromethanesulfonic acid without added electrolyte salts . This method is atom-efficient and generates no chemical waste. Another method involves the reaction of heteroaromatic compounds with this compound in the presence of palladium acetate as a catalyst under mild conditions (tetrahydrofuran, 60°C, 24 hours) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrochemical synthesis. This process can be scaled up to produce significant quantities of the compound with high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Diphenyliodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Substitution Reactions: It is commonly used in palladium-catalyzed arylation reactions with heteroaromatic compounds.
Oxidation Reactions: It can act as an oxidant in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium acetate, benzoquinone, and copper acetate. Typical reaction conditions involve mild temperatures (around 60°C) and solvents such as tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound are often arylated heteroaromatic compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .
Scientific Research Applications
Diphenyliodonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an arylating agent in organic synthesis and as a photosensitizer in photopolymerization.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diphenyliodonium trifluoromethanesulfonate involves its high electrophilicity, which allows it to act as an effective arylating agent. It can transfer aryl groups to nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is attributed to the presence of the hypervalent iodine center, which enhances its ability to participate in electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium triflate: Similar in structure and reactivity, used in similar applications.
Bis(4-tert-butylphenyl)iodonium triflate: Another hypervalent iodine compound with similar properties.
Triphenylsulfonium triflate: Used as a photoinitiator and in similar arylation reactions.
Uniqueness
Diphenyliodonium trifluoromethanesulfonate is unique due to its high electrophilicity and superior leaving group ability, which make it particularly effective in arylation reactions. Its ability to function under mild conditions and its low toxicity further enhance its utility in various applications .
Properties
IUPAC Name |
diphenyliodanium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIJPBUMNWUKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371865 | |
Record name | Diphenyliodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66003-76-7 | |
Record name | Diphenyliodonium triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyliodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diphenyliodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ph2I+Tf- interact with poly(vinyl alcohol) (PVA) and what are the downstream effects?
A1: Ph2I+Tf- significantly enhances the thermal dehydration of PVA films. [, ] This effect is attributed to the compound's ability to act as a thermally stable photoacid generator. Upon heating, Ph2I+Tf- likely oxidizes thermally generated PVA radicals (specifically, α-hydroxyalkyl type radicals). This oxidation initiates a series of cationic reactions that ultimately lead to the elimination of water molecules from the PVA structure, promoting dehydration. [, ] Interestingly, this dehydration process is most efficient at 170°C. At higher temperatures, the decomposition of Ph2I+Tf- and the subsequent loss of volatile H+Tf- hinder the cationic mechanism, resulting in reduced dehydration yields. []
Q2: Can you elaborate on the use of Ph2I+Tf- in lithographic applications?
A2: Ph2I+Tf- plays a crucial role in chemically amplified negative resists, specifically for electron beam lithography. [] Researchers have investigated resists composed of 1,3-bis(α-hydroxyisopropyl)benzene, m/p-cresol novolak resin, and Ph2I+Tf-. In this system, Ph2I+Tf- likely acts as a photoacid generator, initiating a cascade of reactions upon exposure to an electron beam. This process ultimately changes the polarity of the resist material in the exposed areas, enabling the development of high-resolution patterns. Notably, this specific resist formulation demonstrated impressive performance, achieving fine 0.25 μm line-and-space patterns at a dose of 3.6 μC/cm2 using a 50-kV electron beam exposure system. []
Q3: What are the limitations of using Ph2I+Tf- in thermal dehydration reactions?
A3: While Ph2I+Tf- effectively promotes PVA dehydration, its efficacy is temperature-dependent. [] At temperatures exceeding 170°C, Ph2I+Tf- itself undergoes thermal decomposition, releasing volatile H+Tf-. This decomposition depletes the compound within the PVA film, reducing the availability of the cationic species essential for driving the dehydration reactions. Consequently, dehydration yields decrease at higher temperatures. [] This limitation highlights the importance of optimizing reaction temperatures to maximize the catalytic benefit of Ph2I+Tf- in such applications.
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